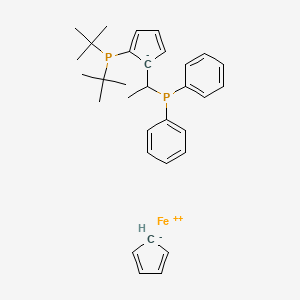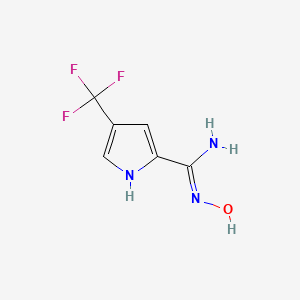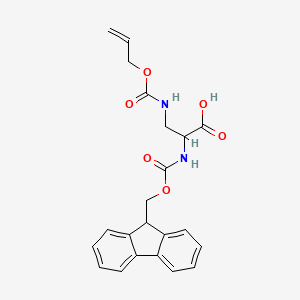![molecular formula C14H17IN2O2 B12823033 tert-butyl N-[1-cyano-2-(4-iodophenyl)ethyl]carbamate](/img/structure/B12823033.png)
tert-butyl N-[1-cyano-2-(4-iodophenyl)ethyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-tert-butyl 1-cyano-2-(4-iodophenyl)ethylcarbamate is a chiral compound that features a cyano group, an iodophenyl group, and a tert-butyl carbamate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-butyl 1-cyano-2-(4-iodophenyl)ethylcarbamate typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate chiral amine and 4-iodobenzaldehyde.
Formation of Intermediate: The chiral amine reacts with 4-iodobenzaldehyde to form an imine intermediate.
Addition of Cyano Group: The imine intermediate is then treated with a cyanide source to introduce the cyano group.
Carbamate Formation: Finally, the resulting compound is reacted with tert-butyl chloroformate to form the tert-butyl carbamate group.
Industrial Production Methods
Industrial production methods for (S)-tert-butyl 1-cyano-2-(4-iodophenyl)ethylcarbamate may involve optimized reaction conditions, such as the use of specific solvents, catalysts, and temperature control to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can also be employed to scale up the production process efficiently.
Análisis De Reacciones Químicas
Types of Reactions
(S)-tert-butyl 1-cyano-2-(4-iodophenyl)ethylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The iodophenyl group can participate in substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Amino derivatives where the cyano group is reduced to an amine.
Substitution: Substituted phenyl derivatives where the iodine atom is replaced by other functional groups.
Aplicaciones Científicas De Investigación
(S)-tert-butyl 1-cyano-2-(4-iodophenyl)ethylcarbamate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (S)-tert-butyl 1-cyano-2-(4-iodophenyl)ethylcarbamate involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and other interactions with biological molecules, while the iodophenyl group can enhance the compound’s binding affinity and specificity. The tert-butyl carbamate group provides stability and modulates the compound’s solubility and bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
- (S)-tert-butyl 1-cyano-2-(4-bromophenyl)ethylcarbamate
- (S)-tert-butyl 1-cyano-2-(4-chlorophenyl)ethylcarbamate
- (S)-tert-butyl 1-cyano-2-(4-fluorophenyl)ethylcarbamate
Uniqueness
(S)-tert-butyl 1-cyano-2-(4-iodophenyl)ethylcarbamate is unique due to the presence of the iodine atom, which can significantly influence its reactivity and interactions compared to its bromine, chlorine, and fluorine analogs. The iodine atom’s larger size and higher polarizability can enhance the compound’s binding properties and make it a valuable tool in various applications.
Propiedades
Fórmula molecular |
C14H17IN2O2 |
|---|---|
Peso molecular |
372.20 g/mol |
Nombre IUPAC |
tert-butyl N-[1-cyano-2-(4-iodophenyl)ethyl]carbamate |
InChI |
InChI=1S/C14H17IN2O2/c1-14(2,3)19-13(18)17-12(9-16)8-10-4-6-11(15)7-5-10/h4-7,12H,8H2,1-3H3,(H,17,18) |
Clave InChI |
SMZBMXSHKLQVQW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)I)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-Bromo-3-chloropyrido[2,3-b]pyrazine](/img/structure/B12822959.png)


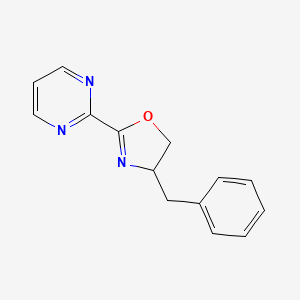
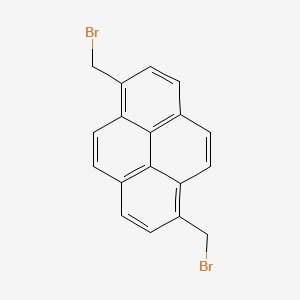
![1-(Bicyclo[2.2.1]hept-5-en-2-yl)-1H-imidazole](/img/structure/B12822988.png)
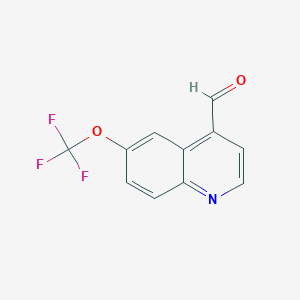

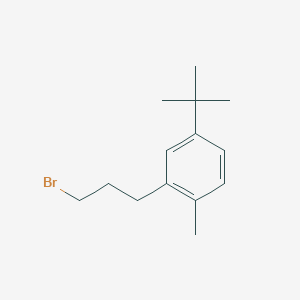
![N-(5,6-Dimethyl-1H-benzo[d]imidazol-2-yl)cyanamide](/img/structure/B12823041.png)
